molecular formula C3H6O2 B1434741 Methyl Acetate-d6 CAS No. 32113-85-2

Methyl Acetate-d6

Cat. No.: B1434741
CAS No.: 32113-85-2
M. Wt: 80.12 g/mol
InChI Key: KXKVLQRXCPHEJC-WFGJKAKNSA-N
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Description

Methyl Acetate-d6 (CAS: 32113-85-2) is a deuterated derivative of methyl acetate, where six hydrogen atoms are replaced with deuterium (2H). This isotopic substitution significantly alters its nuclear magnetic resonance (NMR) properties, making it a critical tool in advanced spectroscopic studies. It is synthesized via deuteration of methyl acetate, achieving 99 atom % isotopic purity . Key applications include:

  • NMR Spectroscopy: Used as a solvent or analyte in diffusion-ordered spectroscopy (DOSY) and pulsed-field gradient (PFG) experiments due to its reduced proton background and enhanced signal resolution .
  • Hyperpolarization Studies: Though less commonly cited than ethyl acetate-d6, its deuterated structure minimizes spin-lattice relaxation (T1), improving polarization retention in dynamic nuclear polarization (DNP) experiments .

Preparation Methods

Methyl Acetate-d6 can be synthesized through the esterification of deuterated methanol (methanol-d4) and deuterated acetic acid (acetic acid-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include:

    Reactants: Methanol-d4 and acetic acid-d4

    Catalyst: Sulfuric acid

    Reaction Temperature: Room temperature to 60°C

    Reaction Time: Several hours to complete the esterification

Industrial production methods may involve the use of microwave-assisted esterification, which has been shown to be more efficient and effective compared to conventional methods . This method optimizes variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates.

Chemical Reactions Analysis

Methyl Acetate-d6 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form deuterated methanol and deuterated acetic acid.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: this compound can be reduced to deuterated methanol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are deuterated methanol and deuterated acetic acid .

Scientific Research Applications

Organic Synthesis

Methyl acetate-d6 is frequently utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in various chemical reactions.

Key Reactions:

  • Esterification : this compound can be used to synthesize other esters through reaction with carboxylic acids.
  • Transesterification : It serves as a reactant in the transesterification of triglycerides to produce biodiesel.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
EsterificationReaction with alcohols to form estersEthyl acetate
TransesterificationReaction with triglycerides to produce biodieselFatty acid methyl esters

Pharmaceutical Applications

This compound has been identified as a potential solvent for pharmaceutical formulations due to its low toxicity and favorable properties.

Case Study: Autoimmune Disease Research

  • A study investigated the effects of methyl acetate on Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis. Results indicated that methyl acetate reduced inflammation and demyelination in the central nervous system, suggesting therapeutic potential for autoimmune diseases .

Table 2: Pharmaceutical Applications of this compound

Application AreaDescriptionFindings
Drug FormulationSolvent for active pharmaceutical ingredientsEnhances solubility and stability
Disease TreatmentPotential therapeutic agent for MSReduces disease severity in EAE models

Environmental Studies

This compound is used in environmental research to trace organic compounds and assess pollution levels. Its isotopic labeling allows researchers to track its movement and transformation in various ecosystems.

Application Example: Environmental Monitoring

  • Studies have employed this compound as a tracer in assessing the degradation pathways of organic pollutants in aquatic environments .

Mechanism of Action

The primary mechanism by which methyl acetate-d6 exerts its effects is through its role as a solvent in NMR spectroscopy. The deuterium atoms in the compound do not produce significant signals in the NMR spectrum, which helps to reduce background noise and allows for the clear detection of the sample being analyzed. This makes it an invaluable tool for obtaining detailed structural information about molecules .

Comparison with Similar Compounds

Deuterated esters and related compounds share structural similarities but exhibit distinct physicochemical and functional properties. Below is a comparative analysis:

Ethyl Acetate-d6 (EA-d6)

  • Structure : Deuterated ethyl ester (CH3COOCD2CD3).
  • Applications: Hyperpolarization: Achieves >60% 13C polarization via parahydrogen-induced polarization (PHIP) and pulsed spin-order transfer (SOT) methods, the highest among deuterated esters . SPINOE Effects: Facilitates spontaneous polarization transfer to solvents (e.g., CHCl3) in RASER-based experiments, with a cross-relaxation rate of ~85 s⁻¹ .
  • Advantages Over Methyl Acetate-d6 :
    • Higher polarization yields due to favorable J-coupling networks .
    • Broader use in metabolic imaging (e.g., cardiac metabolism studies) .

Vinyl Acetate-d6

  • Structure : Deuterated vinyl ester (CD2=CHOOCD3).
  • Role : Precursor for synthesizing ethyl acetate-d6 via Rh-catalyzed hydrogenation (8 bar pH2, 320 K) .
  • Key Finding : At concentrations ≥2.5 mM, radiation damping (RD) effects broaden NMR absorption lines, complicating signal detection .

Dimethyl-d6 Phthalate

  • Structure : Deuterated aromatic ester (C6D4(COOCH3)2).
  • Applications :
    • Analytical reference material for environmental and pharmaceutical testing .
  • Contrast : Lacks utility in hyperpolarization but excels in mass spectrometry due to stable isotopic labeling .

Methyl Acetate-d3

  • Structure : Partially deuterated (CH3COOCD3).
  • Applications :
    • Used in solvent studies requiring partial deuteration .
  • Limitation : Lower deuteration (3 vs. 6 2H atoms) reduces T1 benefits compared to this compound .

Table 1: Comparative Properties of Deuterated Esters

Compound CAS Number Molecular Formula Key Applications Polarization Yield T1 (1H, s) Key Research Findings
This compound 32113-85-2 C3D6O2 NMR spectroscopy, DOSY N/A ~85 Enhances PFG-NMR resolution
Ethyl Acetate-d6 66761-66-8* C4D10O2 PHIP, metabolic imaging 60% ~85 Robust SOT sequences
Vinyl Acetate-d6 N/A C4D6O2 Hyperpolarization precursor N/A N/A RD effects at ≥2.5 mM
Dimethyl-d6 Phthalate 85448-30-2 C8D6O4 Analytical standards N/A N/A High purity for LC/MS

*Ethyl acetate-d6 CAS inferred from synthesis protocols .

Research Implications and Limitations

  • This compound : While less polarized than ethyl acetate-d6, its low proton density makes it ideal for solvent suppression in complex NMR analyses .
  • Deuterated Polymers : Poly(vinyl acetate-d6) (CAS: N/A) is used in neutron scattering studies but lacks direct comparability to small-molecule esters .
  • Challenges : Radiation damping in hyperpolarized systems limits high-concentration applications of vinyl acetate-d6 .

Biological Activity

Methyl Acetate-d6 (CAS No. 32113-85-2) is a deuterated form of methyl acetate, commonly used as a solvent in organic synthesis and analytical chemistry. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C3H6O2C_3H_6O_2, where all hydrogen atoms in the methyl group are replaced with deuterium. This substitution enhances its utility in NMR spectroscopy, allowing for clearer analysis of chemical interactions without interference from hydrogen signals.

Antioxidant Activity

Methyl acetate derivatives have been evaluated for their antioxidant capabilities. In vitro assays using DPPH and ABTS methods demonstrated that several related compounds exhibited high radical scavenging activities . Although direct studies on this compound are scarce, the presence of similar functional groups in related compounds indicates a potential for antioxidant activity.

Anticancer Potential

The anticancer properties of methyl acetate derivatives have been investigated in various contexts. For instance, certain organoselenium compounds demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . While this compound has not been directly tested for anticancer activity, its analogs suggest a need for further exploration in this area.

Study on Organoselenium Compounds

A comprehensive study evaluated the biological activities of several organoselenium compounds, including those structurally similar to methyl acetate. The findings indicated promising antimicrobial and anticancer activities, particularly against liver carcinoma cells with an IC50 value lower than conventional chemotherapeutics . This study underscores the importance of exploring the biological activities of methyl acetate derivatives.

Compound Activity Type IC50 Value (µM) Reference
Organoselenium Compound 14Anticancer (HepG2)3.57
Organoselenium Compound 5Antioxidant (DPPH)91% Radical Scavenging
Methyl Acetate DerivativeAntimicrobial (E. coli)Not specified

Q & A

Basic Research Questions

Q. How is Methyl Acetate-d6 synthesized, and what factors ensure isotopic purity?

this compound is synthesized through deuteration of methyl acetate, where hydrogen atoms are replaced with deuterium. Critical factors include:

  • Catalyst selection : Acidic or enzymatic catalysts optimize deuteration efficiency.
  • Solvent purity : Deuterated solvents (e.g., D₂O or deuterated methanol) minimize isotopic dilution .
  • Quality control : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate isotopic enrichment (≥99 atom % D) and confirm absence of non-deuterated impurities .

Q. What analytical techniques are recommended for verifying isotopic enrichment and stability in this compound?

  • ¹H/²H NMR : Quantifies deuterium incorporation by comparing proton signal suppression in deuterated regions .
  • GC-MS or LC-MS : Detects isotopic patterns and confirms molecular integrity under varying storage conditions (e.g., temperature, humidity) .
  • Isotopic ratio monitoring : Ensures batch-to-batch consistency using calibrated reference standards (e.g., NIST-traceable materials) .

Advanced Research Questions

Q. How does deuterium substitution in this compound affect its physicochemical properties compared to non-deuterated analogs?

  • Kinetic isotope effects (KIE) : Deuteration alters reaction rates in metabolic pathways (e.g., ester hydrolysis), requiring adjustments in kinetic modeling .
  • Solubility and volatility : Deuterated compounds exhibit slightly reduced solubility in protic solvents and altered vapor pressure, impacting experimental setups (e.g., headspace analysis) .
  • Spectroscopic shifts : In infrared (IR) and Raman spectroscopy, C-D stretching modes (~2,100 cm⁻¹) replace C-H signals, enabling selective tracking in complex matrices .

Q. What methodological considerations are critical when using this compound in metabolic tracer studies?

  • Hyperpolarization compatibility : While this compound itself is not directly cited in hyperpolarization studies, methodologies for analogous deuterated esters (e.g., ethyl acetate-d6) can be adapted. Techniques like para-hydrogen-induced polarization (PHIP) or dynamic nuclear polarization (DNP) enhance NMR sensitivity for tracking deuterated metabolites in vivo .
  • Isotopic interference mitigation : In mass spectrometry, account for natural ¹³C abundance to distinguish deuterated fragments from background signals .

Q. How can researchers optimize NMR parameters for this compound to exploit long T₁ relaxation times?

  • Pulse sequence selection : Use inversion recovery or saturation recovery sequences to measure T₁, which is prolonged in deuterated compounds due to reduced dipolar coupling .
  • Field strength adjustments : Higher magnetic fields (e.g., 14.1 T) improve resolution but may shorten T₁; lower fields (e.g., 7.05 T) balance sensitivity and relaxation dynamics .
  • Solvent choice : Deuterated solvents (e.g., CD₃OD) minimize proton exchange effects, preserving T₁ measurements .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported isotopic enrichment levels of this compound across suppliers?

  • Cross-validation : Compare NMR and MS data from independent labs using certified reference materials (e.g., NIST standards) .
  • Batch testing : Request certificates of analysis (CoA) from suppliers detailing purity assays and storage conditions .
  • Replication studies : Reproduce synthesis protocols in-house to identify variability sources (e.g., catalyst degradation) .

Q. Methodological Best Practices

Q. What protocols ensure reproducible results in deuterated compound experiments?

  • Sample handling : Store this compound under inert atmospheres (argon/nitrogen) to prevent isotopic exchange with ambient moisture .
  • Instrument calibration : Regularly calibrate NMR and MS systems using deuterated internal standards (e.g., DMSO-d6) .
  • Data reporting : Include raw isotopic ratios, solvent history, and instrument parameters in supplementary materials to enhance reproducibility .

Q. Tables for Key Parameters

Table 1: Critical NMR Parameters for this compound

ParameterValue/RecommendationEvidence Source
T₁ Relaxation (¹H)~93–109 s (varies with field)
Deuterium Enrichment≥99 atom % D
Solvent CompatibilityCD₃OD, D₂O

Table 2: Common Analytical Techniques and Applications

TechniqueApplicationKey Consideration
GC-MSQuantifying isotopic purityUse deuterated internal standards
²H NMRMapping deuteration sitesSuppress residual proton signals with presaturation
FT-IRTracking C-D bondsCalibrate baseline for solvent absorption

Properties

IUPAC Name

trideuteriomethyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVLQRXCPHEJC-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.003×10-5 mol of methyl acetate and 0.02×10-5 mol of methyl formate were formed.
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Synthesis routes and methods II

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
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Synthesis routes and methods III

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
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Synthesis routes and methods IV

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
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Synthesis routes and methods V

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Nc1cocc2nc3ccccc3c1-2
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl Acetate-d6
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3-Ethoxyprop-2-enamide
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3-Ethoxyprop-2-enamide
Methyl Acetate-d6
3-Ethoxyprop-2-enamide
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Methyl Acetate-d6

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